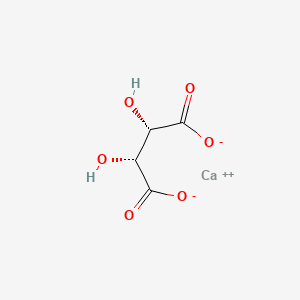
calcium;(2R,3S)-2,3-dihydroxybutanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
calcium;(2R,3S)-2,3-dihydroxybutanedioate, also known as calcium tartrate, is a calcium salt of tartaric acid. This compound is a white crystalline powder that is commonly used in various industrial and scientific applications. It is known for its role in the food industry as a stabilizer and in the pharmaceutical industry for its potential health benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium tartrate can be synthesized through the reaction of tartaric acid with calcium carbonate or calcium hydroxide. The reaction typically involves dissolving tartaric acid in water and then adding calcium carbonate or calcium hydroxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of calcium tartrate as a precipitate. The precipitate is filtered, washed, and dried to obtain the final product.
Industrial Production Methods
In industrial settings, calcium tartrate is often produced as a byproduct of the wine-making process. During wine fermentation, tartaric acid naturally present in grapes reacts with calcium ions to form calcium tartrate. This precipitate is collected, purified, and processed to produce calcium tartrate for commercial use.
Análisis De Reacciones Químicas
Types of Reactions
Calcium tartrate undergoes various chemical reactions, including:
Oxidation: Calcium tartrate can be oxidized to produce oxalic acid and carbon dioxide.
Reduction: Reduction reactions involving calcium tartrate are less common but can occur under specific conditions.
Substitution: Calcium tartrate can participate in substitution reactions where the calcium ion is replaced by other metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Metal salts like sodium chloride or potassium chloride can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxalic acid and carbon dioxide.
Reduction: Reduced forms of tartaric acid derivatives.
Substitution: Metal tartrates, where the calcium ion is replaced by another metal ion.
Aplicaciones Científicas De Investigación
Calcium tartrate has a wide range of scientific research applications, including:
Chemistry: Used as a chiral resolving agent in stereochemistry to separate enantiomers.
Biology: Studied for its role in calcium metabolism and bone health.
Medicine: Investigated for its potential use in calcium supplements and treatments for osteoporosis.
Industry: Utilized as a stabilizer in food products and as a precursor in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of calcium tartrate involves its dissociation into calcium ions and tartrate ions in aqueous solutions. The calcium ions play a crucial role in various biological processes, including bone formation and muscle contraction. The tartrate ions can act as antioxidants and chelating agents, binding to metal ions and preventing oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
Sodium tartrate: Similar to calcium tartrate but contains sodium ions instead of calcium ions.
Potassium tartrate: Contains potassium ions and is used in similar applications as calcium tartrate.
Magnesium tartrate: Contains magnesium ions and is studied for its potential health benefits.
Uniqueness
Calcium tartrate is unique due to its specific calcium content, which makes it particularly valuable in applications related to calcium supplementation and bone health. Its ability to act as a chiral resolving agent also sets it apart from other tartrate salts.
Propiedades
Número CAS |
815-79-2 |
|---|---|
Fórmula molecular |
C4H10CaO9 |
Peso molecular |
242.19 g/mol |
Nombre IUPAC |
calcium;(2S,3R)-2,3-dihydroxybutanedioate;trihydrate |
InChI |
InChI=1S/C4H6O6.Ca.3H2O/c5-1(3(7)8)2(6)4(9)10;;;;/h1-2,5-6H,(H,7,8)(H,9,10);;3*1H2/q;+2;;;/p-2/t1-,2+;;;; |
Clave InChI |
BFPNOFJOWBHRHR-SONKKDPBSA-L |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Ca+2] |
SMILES isomérico |
[C@@H]([C@@H](C(=O)[O-])O)(C(=O)[O-])O.O.O.O.[Ca+2] |
SMILES canónico |
C(C(C(=O)[O-])O)(C(=O)[O-])O.O.O.O.[Ca+2] |
Key on ui other cas no. |
815-79-2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















